molecular formula C21H29N5O5S B8423222 4-[6-(6-Methanesulfonyl-2-methyl-pyridin-3-ylamino)-5-methyl-pyrimidin-4-yloxy]-piperidine-1-carboxylic Acid Isopropyl Ester

4-[6-(6-Methanesulfonyl-2-methyl-pyridin-3-ylamino)-5-methyl-pyrimidin-4-yloxy]-piperidine-1-carboxylic Acid Isopropyl Ester

Cat. No.: B8423222
M. Wt: 463.6 g/mol
InChI Key: BTVNNMSDLVBWRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[6-(6-Methanesulfonyl-2-methyl-pyridin-3-ylamino)-5-methyl-pyrimidin-4-yloxy]-piperidine-1-carboxylic Acid Isopropyl Ester is a useful research compound. Its molecular formula is C21H29N5O5S and its molecular weight is 463.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H29N5O5S

Molecular Weight

463.6 g/mol

IUPAC Name

propan-2-yl 4-[5-methyl-6-[(2-methyl-6-methylsulfonylpyridin-3-yl)amino]pyrimidin-4-yl]oxypiperidine-1-carboxylate

InChI

InChI=1S/C21H29N5O5S/c1-13(2)30-21(27)26-10-8-16(9-11-26)31-20-14(3)19(22-12-23-20)25-17-6-7-18(24-15(17)4)32(5,28)29/h6-7,12-13,16H,8-11H2,1-5H3,(H,22,23,25)

InChI Key

BTVNNMSDLVBWRW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN=C1OC2CCN(CC2)C(=O)OC(C)C)NC3=C(N=C(C=C3)S(=O)(=O)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium tert-butoxide (9.83 mL, 80.31 mmol) was added portionwise to isopropyl 4-(6-chloro-5-methylpyrimidin-4-yloxy)piperidine-1-carboxylate (10.50 g, 33.46 mmol) and 2-methyl-6-(methylsulfonyl)pyridin-3-amine (5.92 g, 31.79 mmol) in dioxane (160 mL) at 18ºC over a period of 1 minute under nitrogen. The reaction was degassed with vacuum / nitrogen (6 times) and 2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo{3.3.3}undecane (0.238 mL, 0.67 mmol) and Palladium(II) acetate (0.075 g, 0.33 mmol) was added and the suspension was stirred at 90 °C for a further 2 hours. More 2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo{3.3.3}undecane (0.238 mL, 0.67 mmol) and Palladium(II) acetate (0.075 g, 0.33 mmol) was added and the suspension was stirred at 90 °C for a further another 2 hours before being allowed to cool and stirred at room temperature overnight. The reaction was worked up with water (50 mL) and diluted with EtOAc (400 mL), and washed sequentially with water (100 mL) and saturated brine (50 mL). The organic layer was dried over Na2SO4, filtered and evaporated to afford crude product. The crude product was purified by flash silica chromatography (330g column), elution gradient 0 to 50% EtOAc in DCM (rising quickly to 20% then more slowly to 50%). The impure fractions were collected and combined and purified again in exactly the same way. Pure fractions were evaporated to dryness to afford isopropyl 4-(5-methyl-6-(2-methyl-6-(methylsulfonyl)pyridin-3-ylamino)pyrimidin-4-yloxy)piperidine-1-carboxylate, EN02029-72-solid-1, as a yellow solid. This solid was recrystallised from MeOH (~ 50 mL) and the resultant solid filtered off and washed with cold MeOH (2 x 5 mL), Et2O (2 x 5 mL) then isohexane (2 x 5 mL). The solid, EN02029-72-solid-2 was combined with the product from EN02029-67-01 and the whole sample was named EN02029-72-01 (8.39 g) and submitted to the collection.
Quantity
0.0803 mol
Type
reagent
Reaction Step One
Quantity
0.16 L
Type
solvent
Reaction Step Two
Quantity
0.0318 mol
Type
reactant
Reaction Step Three
Name
CC1=C(N=CN=C1Cl)OC2CCN(CC2)C(=O)OC(C)C
Quantity
0.0335 mol
Type
reactant
Reaction Step Four
Quantity
0.000669 mol
Type
catalyst
Reaction Step Five
Quantity
0.000335 mol
Type
catalyst
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.